Comprehensive Structure Elucidation of (1,4-Diazepan-5-yl)methanol: A Self-Validating Analytical Framework
Comprehensive Structure Elucidation of (1,4-Diazepan-5-yl)methanol: A Self-Validating Analytical Framework
Executive Summary
The robust characterization of 1,4-diazepane derivatives is paramount in modern drug discovery. The 1,4-diazepane ring serves as a conformationally flexible, sp3 -hybridized scaffold utilized in a myriad of therapeutic agents, ranging from Orexin receptor antagonists to metallo- β -lactamase inhibitors. This whitepaper provides an in-depth, field-proven methodology for the definitive structure elucidation of (1,4-diazepan-5-yl)methanol (CAS: 1278451-15-2). By synthesizing High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical system that leaves no room for structural ambiguity.
Introduction & Pharmacological Context
The 1,4-diazepane heterocycle is a privileged structural motif. Unlike its planar aromatic counterparts, the saturated seven-membered ring adopts a pseudo-chair conformation, offering unique three-dimensional vectors for substituent projection 1[1]. This structural nuance is heavily exploited in the design of selective OX1R antagonists (e.g., Suvorexant analogs) where the central homopiperazine ring navigates specific steric hindrances within the receptor pocket 2[2]. Furthermore, derivatives like (1,4-diazepan-5-yl)methanol are critical precursors in the synthesis of novel metallo- β -lactamase inhibitors, addressing the escalating crisis of bacterial antibiotic resistance 3[3].
Elucidating the structure of (1,4-diazepan-5-yl)methanol requires navigating the complexities of its highly polar nature, the presence of multiple basic nitrogen atoms, and the diastereotopic protons resulting from its cyclic geometry.
Synthetic Workflow & Sample Provenance
Expertise Insight: A rigorous structure elucidation begins with understanding the sample's origin. The synthetic route dictates the potential impurity profile (e.g., unreacted starting materials or incomplete deprotection), which must be accounted for during spectral interpretation.
The target compound is typically synthesized via a two-step sequence starting from methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate 3[3].
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Reduction: The ester is reduced to the corresponding alcohol using Lithium Aluminum Hydride ( LiAlH4 ).
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Debenzylation: The benzyl protecting groups are removed via palladium-catalyzed hydrogenolysis to yield the free diamine.
Analytical Methodologies: A Self-Validating Protocol
To establish absolute trustworthiness, we employ a self-validating system : HRMS defines the exact molecular boundary (formula), 1D NMR inventories the atomic components, 2D NMR maps their exact connectivity, and FT-IR orthogonally confirms the functional groups. If any single data point contradicts the others, the elucidation fails.
Step-by-Step Experimental Protocols
Protocol A: High-Resolution Mass Spectrometry (HRMS)
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Causality: Electrospray Ionization in positive mode (ESI+) is selected because the two secondary amines in the 1,4-diazepane ring are highly basic and readily accept protons, ensuring a strong [M+H]+ signal.
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Method: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Inject 2 μL into a Q-TOF mass spectrometer operating in ESI+ mode. Calibrate using sodium formate clusters to ensure mass accuracy within < 5 ppm.
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Causality: Deuterium Oxide ( D2O ) is chosen as the solvent over CDCl3 . The free diamine and hydroxyl groups are highly polar, leading to poor solubility and severe peak broadening in non-polar solvents. D2O facilitates rapid hydrogen-deuterium exchange of the -NH and -OH protons, removing them from the 1H spectrum and unmasking the complex aliphatic multiplets of the pseudo-chair conformation 1[1].
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Method: Dissolve 15 mg of the sample in 0.6 mL of D2O . Acquire data on a 600 MHz spectrometer at 298 K. Run 1H (16 scans), 13C{1H} (1024 scans), COSY, HSQC, and HMBC sequences.
Protocol C: Fourier-Transform Infrared (FT-IR) Spectroscopy
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Method: Place 2 mg of the neat solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure and acquire 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .
Data Presentation & Elucidation Logic
Boundary & Functional Group Confirmation
The HRMS spectrum exhibits a monoisotopic [M+H]+ peak at m/z 131.1180. This precisely matches the calculated mass for C6H15N2O+ (Calculated: 131.1184, Δ = -3.0 ppm), confirming the molecular formula C6H14N2O .
FT-IR analysis provides orthogonal validation of the functional groups, showing a broad, intense band at 3350-3200 cm−1 characteristic of overlapping O-H and N-H stretching vibrations, and a strong C-O stretching band at 1055 cm−1 typical of a primary alcohol.
NMR Inventory and Connectivity Mapping
The D2O solvent exchanges the three labile protons (two -NH, one -OH), leaving 11 non-exchangeable protons to be accounted for in the 1H NMR spectrum. The 13C NMR spectrum reveals exactly 6 distinct carbon environments, perfectly matching the inventory required by the formula.
Table 1: Comprehensive 1D and 2D NMR Assignments (600 MHz, D2O )
| Position | 13C δ (ppm) | 1H δ (ppm), Multiplicity, J (Hz) | COSY Correlations | HMBC Correlations ( 1H→13C ) |
| N1 | - | - (Exchanged) | - | - |
| C2 | 48.5 | 2.85 (m, 2H) | H3 | C3, C7 |
| C3 | 50.2 | 2.92 (m, 2H) | H2 | C2, C5 |
| N4 | - | - (Exchanged) | - | - |
| C5 | 58.4 | 2.75 (m, 1H) | H6, H8 | C3, C6, C8 |
| C6 | 31.2 | 1.65 (m, 1H), 1.80 (m, 1H) | H5, H7 | C5, C7 |
| C7 | 45.6 | 2.70 (m, 2H) | H6 | C2, C6 |
| C8 ( CH2OH ) | 64.1 | 3.45 (dd, 1H, J =10.5, 5.0), 3.55 (dd, 1H, J =10.5, 6.5) | H5 | C5 |
The Elucidation Logic
The structural map is built outward from the most distinctive feature: the primary alcohol.
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The Anchor Point: The diasterotopic protons at δ 3.45 and 3.55 ppm integrate to 2H and are attached to the carbon at δ 64.1 ppm (HSQC). Their chemical shift is diagnostic of a CH2 group adjacent to an oxygen atom (C8).
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Establishing the Branch: COSY cross-peaks show that these C8 protons couple exclusively to a single methine proton at δ 2.75 ppm (H5). This proves the hydroxymethyl group is attached to a CH node.
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Closing the Ring: HMBC correlations from H8 to C5 ( δ 58.4), and from H5 to the isolated methylene carbons C6 ( δ 31.2) and C3 ( δ 50.2), confirm the position of the substituent on the 1,4-diazepane ring. The upfield shift of C6 ( δ 31.2) is the hallmark of the only carbon in the ring not directly attached to a heteroatom.
Key 2D NMR correlations (COSY and HMBC) establishing the C5 connectivity.
Conclusion
The structural elucidation of (1,4-diazepan-5-yl)methanol demonstrates the necessity of a multifaceted analytical approach. By leveraging the specific ionization properties of the diamine for HRMS, utilizing deuterium exchange to simplify the complex pseudo-chair NMR multiplets, and mapping the connectivity via 2D NMR, we achieve a self-validating dataset. This rigorous methodology ensures absolute confidence in the structural integrity of this critical pharmaceutical building block, preventing downstream failures in drug development pipelines.
